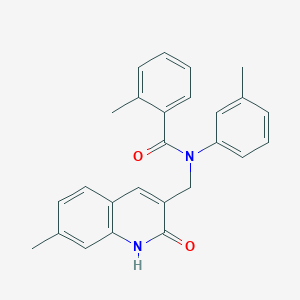
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide, also known as GMX1778, is a small molecule inhibitor that targets nicotinamide adenine dinucleotide (NAD+) biosynthesis. It has been found to have potential applications in cancer therapy, neurodegenerative diseases, and aging.
Mechanism of Action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD+. NAD+ is a coenzyme that plays a crucial role in many cellular processes, including energy metabolism, DNA repair, and cell signaling. By inhibiting NAMPT, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide reduces the levels of NAD+ in cells, leading to the inhibition of various cellular processes, including cancer cell growth.
Biochemical and Physiological Effects
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit cancer cell growth, induce apoptosis, and enhance the efficacy of chemotherapy drugs. It has also been found to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of neurodegenerative diseases and aging.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide is its specificity for NAMPT. This makes it a valuable tool for studying the role of NAD+ in various cellular processes. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide is its low solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide. One direction is to investigate its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NAMPT. Finally, the development of more soluble forms of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide could enhance its utility in various experiments.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide involves several steps. The first step is the synthesis of 2-hydroxy-7-methylquinoline-3-carbaldehyde from 2-methylquinoline-3-carbaldehyde. This is followed by the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with m-toluidine to form N-(m-tolyl)-2-hydroxy-7-methylquinoline-3-carboxamide. The final step involves the reaction of N-(m-tolyl)-2-hydroxy-7-methylquinoline-3-carboxamide with 2-chloro-N-methylbenzamide to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide works by inhibiting NAD+ biosynthesis, which is essential for cancer cell survival. It has also been found to enhance the efficacy of chemotherapy drugs, making it a promising adjuvant therapy.
In addition to cancer therapy, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(m-tolyl)benzamide has also been studied for its potential applications in neurodegenerative diseases and aging. It has been found to improve mitochondrial function and reduce oxidative stress, which are key factors in the development of neurodegenerative diseases and aging.
properties
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-22(13-17)28(26(30)23-10-5-4-8-19(23)3)16-21-15-20-12-11-18(2)14-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVELPUOHIGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

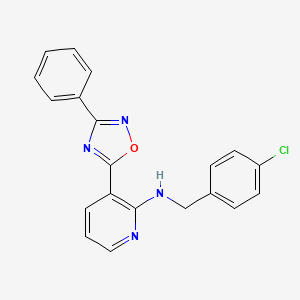
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)

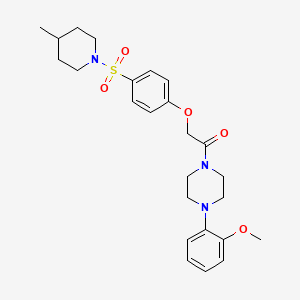

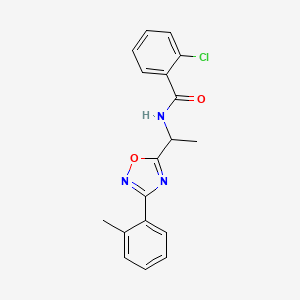
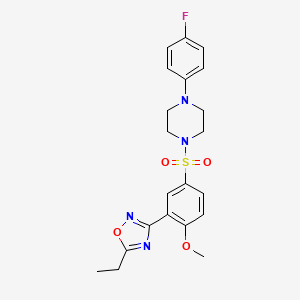
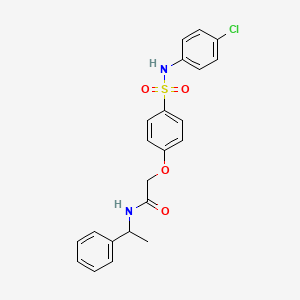

![3-(4-fluorophenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719448.png)


![ethyl 4-(8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamido)benzoate](/img/structure/B7719471.png)
